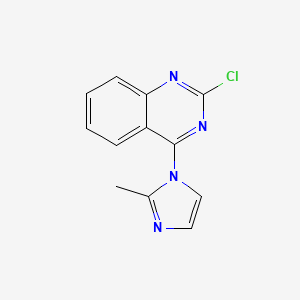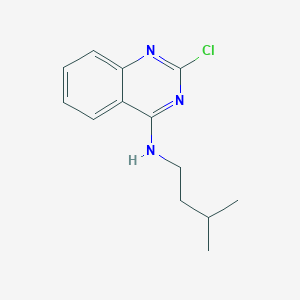
2-chloro-N-(3-methylbutyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(3-methylbutyl)quinazolin-4-amine is a quinazoline derivative. Quinazoline compounds are known for their diverse biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-methylbutyl)quinazolin-4-amine typically involves the reaction of 2-chloromethyl-4-methyl-quinazoline with an appropriate amine under anhydrous conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for quinazoline derivatives often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3-methylbutyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
2-chloro-N-(3-methylbutyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential anti-cancer and anti-microbial properties.
Medicine: It is investigated as a potential lead compound for the development of new therapeutic agents.
Industry: The compound can be used in the development of agrochemicals and other industrial applications
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-methylbutyl)quinazolin-4-amine involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes and receptors, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these targets, the compound can exert anti-proliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: A quinazoline derivative used as an anti-cancer agent targeting the epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based drug used for the treatment of non-small cell lung cancer.
Doxazosin: A quinazoline derivative used to treat hypertension and benign prostatic hyperplasia
Uniqueness
2-chloro-N-(3-methylbutyl)quinazolin-4-amine is unique due to its specific substitution pattern, which can confer distinct biological activities compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-chloro-N-(3-methylbutyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9(2)7-8-15-12-10-5-3-4-6-11(10)16-13(14)17-12/h3-6,9H,7-8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFOORGZJSAENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=NC(=NC2=CC=CC=C21)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(4-Methylphenyl)sulfamoyl]propanoic acid](/img/structure/B7793764.png)
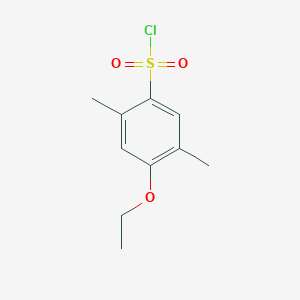
![4-[4-(3-Phenylpropyl)piperazin-1-yl]aniline](/img/structure/B7793771.png)
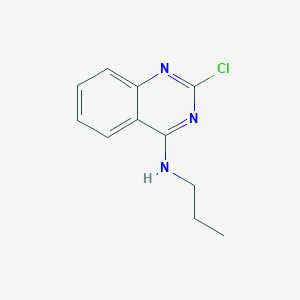
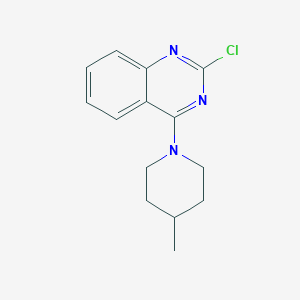
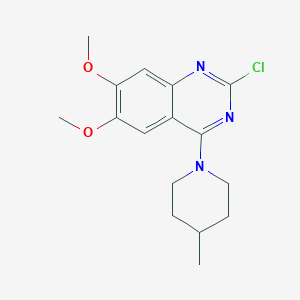
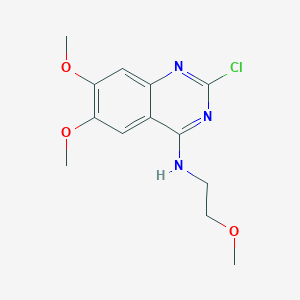
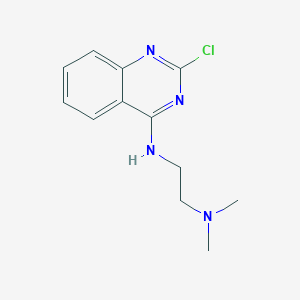
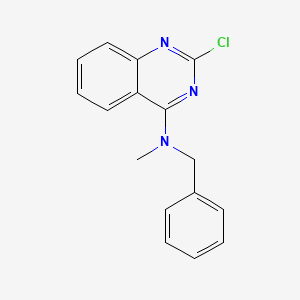
![Methyl 2-[(2-chloroquinazolin-4-yl)amino]acetate](/img/structure/B7793838.png)
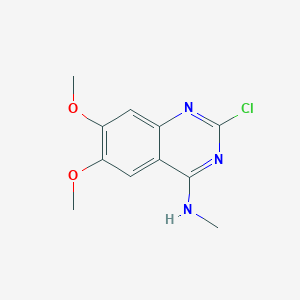
![1-[(2-Chloroquinazolin-4-yl)amino]propan-2-ol](/img/structure/B7793850.png)
![2-[(2-chloro-4-quinazolinyl)amino]-1-butanol, AldrichCPR](/img/structure/B7793853.png)
